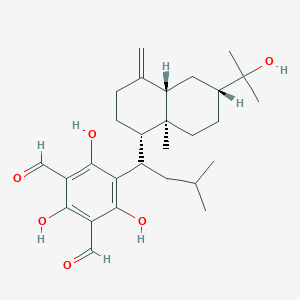![molecular formula C22H24N2O3S2 B241911 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone](/img/structure/B241911.png)
1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone is a chemical compound that has been of great interest to scientists due to its potential applications in scientific research. This compound has unique properties that make it useful for a variety of applications, including its ability to interact with biological systems in a specific and controlled manner.
Wirkmechanismus
The mechanism of action of 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone involves its ability to interact with specific receptors in the body. This compound has been shown to bind to the CB1 receptor, which is a key target for many drugs and compounds. By binding to this receptor, 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone can modulate the activity of various signaling pathways in the body.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone vary depending on the specific application. This compound has been shown to have both agonist and antagonist effects on various receptors in the body, making it a useful tool for studying the effects of different drugs and compounds.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone in lab experiments include its specificity and ability to interact with specific receptors in the body. This compound has been shown to be useful in a wide range of applications, including drug discovery and pharmacology. However, one limitation of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Zukünftige Richtungen
There are many future directions for research involving 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone. One potential direction is to investigate its potential as a therapeutic agent for various diseases and conditions. Another potential direction is to explore its interactions with other receptors in the body, which could lead to the discovery of new drugs and compounds. Additionally, further research is needed to optimize the synthesis method for this compound, which could make it more accessible for use in scientific research.
Synthesemethoden
The synthesis of 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone is a complex process that involves several steps. The initial step involves the condensation of 4-bromo-2-nitroaniline with 3-phenylpropyl mercaptan to form the intermediate product. This intermediate is then treated with sodium hydride to form the final product, 1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone.
Wissenschaftliche Forschungsanwendungen
1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone has been used in a wide range of scientific research applications, including drug discovery, pharmacology, and biochemistry. This compound has been shown to interact with specific receptors in the body, making it a useful tool for studying the mechanisms of action of various drugs and compounds.
Eigenschaften
Produktname |
1-(3-{5,5-dioxido-2-[(3-phenylpropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazol-1-yl}phenyl)ethanone |
|---|---|
Molekularformel |
C22H24N2O3S2 |
Molekulargewicht |
428.6 g/mol |
IUPAC-Name |
1-[3-[5,5-dioxo-2-(3-phenylpropylsulfanyl)-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-3-yl]phenyl]ethanone |
InChI |
InChI=1S/C22H24N2O3S2/c1-16(25)18-10-5-11-19(13-18)24-21-15-29(26,27)14-20(21)23-22(24)28-12-6-9-17-7-3-2-4-8-17/h2-5,7-8,10-11,13,20-21H,6,9,12,14-15H2,1H3 |
InChI-Schlüssel |
JNMHSYPRJSCPLO-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N=C2SCCCC4=CC=CC=C4 |
Kanonische SMILES |
CC(=O)C1=CC(=CC=C1)N2C3CS(=O)(=O)CC3N=C2SCCCC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-(3-chloro-2-methylphenyl)-3-methyl-4-thiophen-2-yl-4,5-dihydro-2H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B241837.png)
![2-(5,9-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)-N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)acetamide](/img/structure/B241840.png)
![1-(3,4-dimethoxyphenyl)-2-[(3-phenoxypropyl)sulfanyl]-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole 5,5-dioxide](/img/structure/B241844.png)
![2-(3-chlorobenzylidene)-7-[(diethylamino)methyl]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B241845.png)
![7-Fluoro-2-(tetrahydro-2-furanylmethyl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241847.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-propyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241852.png)
![7-Bromo-1-(2-fluorophenyl)-2-(tetrahydro-2-furanylmethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241853.png)

![9-cyclopropyl-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B241866.png)
![7-Fluoro-1-(2-fluorophenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241874.png)
![7-Fluoro-1-(4-hydroxy-3-methoxyphenyl)-2-(5-isobutyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241875.png)
![2-(5-Isobutyl-1,3,4-thiadiazol-2-yl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B241878.png)
